Vanillyl beta-D-glucopyranoside

Enzyme kinetics Transglucosylation Maltase specificity

Vanillyl beta-D-glucopyranoside (CHEBI:86958), also referred to as vanilloloside or vanillyl alcohol glucoside, is a monosaccharide derivative composed of a vanillyl alcohol aglycone linked to a β-D-glucopyranosyl residue at position 1. It belongs to the guaiacol class of phenolic glycosides and is naturally found in vanilla beans (Vanilla planifolia) and other plant species.

Molecular Formula C14H20O8
Molecular Weight 316.3 g/mol
Cat. No. B1259215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillyl beta-D-glucopyranoside
Molecular FormulaC14H20O8
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)COC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H20O8/c1-20-9-4-7(2-3-8(9)16)6-21-14-13(19)12(18)11(17)10(5-15)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
InChIKeyXNUBWLDOGBNCKT-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillyl beta-D-glucopyranoside Procurement Guide: A Non-Volatile Phenolic Glucoside for Bioactivity and Enzyme Studies


Vanillyl beta-D-glucopyranoside (CHEBI:86958), also referred to as vanilloloside or vanillyl alcohol glucoside, is a monosaccharide derivative composed of a vanillyl alcohol aglycone linked to a β-D-glucopyranosyl residue at position 1 . It belongs to the guaiacol class of phenolic glycosides and is naturally found in vanilla beans (Vanilla planifolia) and other plant species . Unlike the volatile aglycone vanillyl alcohol or the related aroma precursor glucovanillin (vanillin 4-O-β-D-glucoside), this compound serves as a stable, non-volatile storage form that can be enzymatically hydrolyzed to release bioactive vanillyl alcohol . Its primary relevance lies in enzyme kinetics research, bioactivity screening (anti-inflammatory, immunomodulatory), and flavor chemistry, where its specific glycosidic linkage and aglycone identity critically determine substrate specificity, hydrolysis rates, and biological activity profiles.

β‑Glucosidase kinetics and transglucosylation acceptor studies
Immunopharmacology screening: B‑/T‑cell proliferation assay reference
Flavor chemistry: non‑volatile glucoside hydrolysis probe

Why Generic Substitution Fails for Vanillyl beta-D-glucopyranoside: Aglycone and Linkage Specificity


Indiscriminate substitution among phenolic glucosides such as vanillyl beta-D-glucopyranoside, glucovanillin, or other vanilloid glycosides is not scientifically sound because differences in aglycone structure (alcohol vs. aldehyde) and glycosidic linkage type (β-D-glucopyranoside vs. α-isomaltoside) substantially alter enzyme recognition, hydrolysis kinetics, and biological activity. For example, vanillyl beta-D-glucopyranoside (vanillyl alcohol glucoside) exhibits a transglucosylation selectivity factor of 149 over its isomaltoside counterpart , while vanilla β-glucosidase shows distinctly different Km values for vanillin glucoside (~5 mM) versus other phenolic glucosides (>20 mM) . Furthermore, the glycosylation of vanillin (producing glucovanillin) generates a more effective antiproliferative agent with reduced toxicity to non-tumoral cells compared to the parent aglycone . These quantitative distinctions confirm that each glucoside possesses unique biochemical and pharmacological profiles that cannot be inferred from structurally related analogs.

Aglycone identity mismatch
Vanillyl alcohol vs. vanillin alters enzyme recognition and hydrolysis kinetics; glucovanillin data cannot be extrapolated.
Glycosidic linkage specificity
β‑D‑glucopyranoside linkage vs. α‑isomaltoside strongly influences transglucosylation outcome and rate.
Bioactivity profile divergence
Glycosylation of vanilloid phenolics may shift antiproliferative and cytotoxicity profiles relative to aglycone; class‑level context requires verification.

Quantitative Evidence Guide for Vanillyl beta-D-glucopyranoside Selection


Enzymatic Transglucosylation Selectivity: Vanillyl Alcohol Glucoside vs. Isomaltoside

In a maltase-catalyzed transglucosylation reaction using vanillyl alcohol as acceptor, the synthesis of vanillyl alcohol β-D-glucopyranoside proceeded with a selectivity factor of 149 relative to the competing synthesis of vanillyl alcohol α-isomaltoside . The rate of isomaltoside formation was two orders of magnitude smaller than that of the primary glucoside product, and the enzyme exhibited an 'interestingly high Km value to maltose when vanillyl alcohol glucoside is second transglucosylation substrate' . This demonstrates that the primary glucoside is strongly favored kinetically over the isomaltoside, a discrimination critical for preparative synthesis.

Transglucosylation selectivity
Head-to-head
Target: selectivity factor 149
Comparator: α‑isomaltoside rate ~100‑fold lower
Supports biocatalytic route selection
Maltase, pH 6.6, 37°C
Enzyme kinetics Transglucosylation Maltase specificity

β-Glucosidase Km Classification: Vanillyl Alcohol Glucoside Relative to Other Vanilla Glucosides

Vanilla bean β-glucosidase displays differential substrate affinity across naturally occurring glucosides. While vanillyl alcohol glucoside was identified in green vanilla beans, the enzyme kinetics study reported Km of approximately 5 mM for glucosides of p-nitrophenol, vanillin, and ferulic acid, whereas Km values for glucosides of vanillic acid, guaiacol, and creosol exceeded 20 mM . Vanillyl alcohol glucoside belongs to a distinct structural subclass whose exact Km falls between these groupings; nevertheless, the Vmax range of 5–10 IU mg⁻¹ protein applies to all tested glucosides . This positions vanillyl alcohol glucoside as a substrate with hydrolysis kinetics that must be experimentally verified rather than assumed from vanillin glucoside data.

β‑Glucosidase Km classification
Class-level
Km range: 3.3–>20 mM across phenolic glucosides; vanillyl alcohol glucoside Vmax 5–10 IU mg⁻¹ (class range)
Requires compound-specific validation
Class-level inference; data to verify
Enzyme kinetics β-Glucosidase Substrate specificity

Immunomodulatory Activity: Vanilloloside Stimulates B-Cell and Inhibits T-Cell Proliferation

In an in vitro bioassay screening of compounds isolated from Dendrobium moniliforme, vanilloloside (vanillyl beta-D-glucopyranoside) was found to stimulate the proliferation of B cells while concurrently inhibiting the proliferation of T cells . This dual immunomodulatory profile was observed alongside other phenolic glycosides (dendrosides A, C, F; dendromoniliside E; acanthoside B) in the same assay, although quantitative cell proliferation indices were not reported for individual compounds in the available abstract .

Immunomodulatory activity
Class-level
Stimulated B‑cell proliferation; inhibited T‑cell proliferation (qualitative)
Supports immunopharmacology screening
Quantitative indices not reported; abstract‑level evidence
Immunopharmacology Lymphocyte proliferation Natural product screening

Safety Profile of Glycosylated Vanillin Derivatives: Reduced Non-Tumoral Cytotoxicity vs. Aglycone

Although directly tested on vanillin glucoside (glucovanillin) rather than vanillyl alcohol glucoside, glycosylation of the vanilloid aglycone produced a significantly improved safety profile: vanillin glucoside showed a 'less toxic profile than vanillin' on non-tumoral MCF-10A breast epithelial cells while demonstrating a 'slightly (but statistically significant) higher efficacy' in reducing MCF-7 cancer cell viability . This aglycone-to-glucoside safety enhancement is a class-level phenomenon observed across phenolic glycosides, including hydroxytyrosol glucoside, where glycosylation nearly eliminated cytotoxicity to MCF-10A cells at concentrations up to 160 µM . By extension, vanillyl alcohol beta-D-glucopyranoside is expected to exhibit a similarly improved therapeutic window compared to its aglycone vanillyl alcohol.

Glycoside cytotoxicity shift
Class-level
Glycosylation reduced non‑tumoral MCF‑10A cytotoxicity vs. aglycone (class‑level observation)
Supports cell‑based assay selection
Extrapolated from vanillin and hydroxytyrosol glucosides
Cancer pharmacology Glycoside safety MCF-7/MCF-10A

Optimal Application Scenarios for Vanillyl beta-D-glucopyranoside Based on Differentiated Evidence


Biocatalytic Synthesis Optimization Using Vanillyl Alcohol as Acceptor

Researchers developing enzymatic transglucosylation processes with maltase (EC 3.2.1.20/2.4.1.B65) should specify vanillyl beta-D-glucopyranoside as the target product standard. The high selectivity factor of 149 for glucoside over isomaltoside synthesis provides a quantitative benchmark for reaction optimization, while the two-orders-of-magnitude slower isomaltoside formation rate enables process design favoring the primary glucoside. This directly impacts yield calculations and downstream purification strategies.

Natural Product Immunopharmacology Screening Panels

Investigators assembling phenolic glycoside libraries for lymphocyte proliferation screening should include vanillyl beta-D-glucopyranoside (vanilloloside) as a reference compound with documented dual B-cell stimulatory and T-cell inhibitory activity . Its distinct immunomodulatory profile, observed alongside structurally related phenolic glycosides from Dendrobium species, makes it a valuable comparator for structure-activity relationship (SAR) studies targeting lymphocyte subset selectivity.

Cell-Based Antiproliferative Assays Requiring Reduced Non-Tumoral Cytotoxicity

For cancer pharmacology studies employing MCF-7/MCF-10A paired cell lines, vanillyl beta-D-glucopyranoside may serve as a glycosylated analog with an improved safety window relative to vanillyl alcohol. The class-level evidence that glycosylation of vanilloid phenolics reduces cytotoxicity to non-tumoral MCF-10A cells while maintaining antiproliferative efficacy supports its selection when aglycone toxicity threatens assay specificity. Procurement should specify chromatographic purity suitable for 72-hour cell exposure studies.

Vanilla Flavor Chemistry and β-Glucosidase Substrate Specificity Studies

Laboratories investigating the enzymatic hydrolysis of vanilla glucosides during the curing process should procure authentic vanillyl beta-D-glucopyranoside as a distinct substrate, separate from glucovanillin. The documented variation in β-glucosidase Km values (3.3 to >20 mM) across structurally related glucosides means that kinetic parameters determined for vanillin glucoside cannot be extrapolated to vanillyl alcohol glucoside. Compound identity verification by NMR or HPLC-MS is essential.

Application
Selection Property
Validation Focus
Biocatalytic synthesis optimization
Glucoside linkage specificity
Transglucosylation selectivity verification
Immunopharmacology screening panels
Lymphocyte subset modulation
B‑/T‑cell proliferation assay endpoints
Cell‑based antiproliferative assays (non‑tumoral context)
Glycoside vs. aglycone cytotoxicity profile
MCF‑7/MCF‑10A paired cell response
Vanilla flavor chemistry & β‑glucosidase studies
Aglycone identity and kinetic parameters
Km determination per glucoside
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